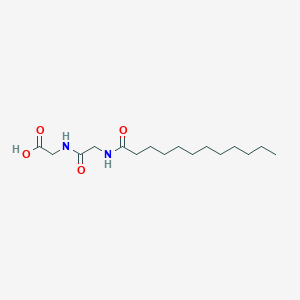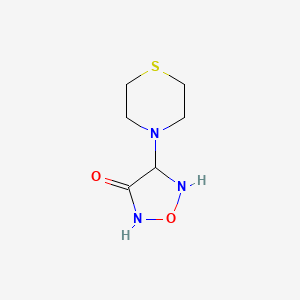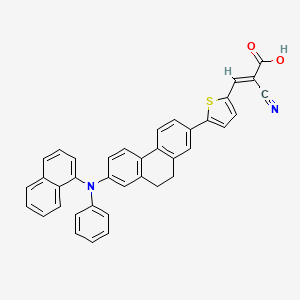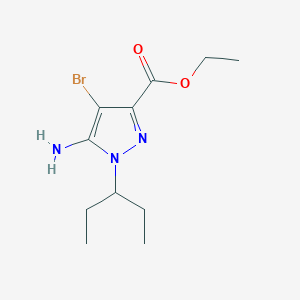
1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms imparts distinctive properties such as high thermal stability, chemical inertness, and low surface energy.
Preparation Methods
The synthesis of 1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL involves several steps. One common method includes the reaction of heptafluorobutyric acid with trifluoromethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptafluorobutyric acid, while reduction may produce heptafluorobutanol.
Scientific Research Applications
1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its high chemical stability and inertness.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It is explored for its potential use in drug delivery systems and as a contrast agent in medical imaging techniques.
Industry: The compound is utilized in the production of specialty polymers, coatings, and surfactants due to its unique surface properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biomolecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and cell membranes, thereby exerting its effects on biological systems.
Comparison with Similar Compounds
1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-OL can be compared with other similar fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its high ionizing power and use in Friedel-Crafts reactions.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used in the synthesis of fluorinated block copolymers and as a solvent in liquid chromatography.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Employed as a refrigerant and heat transfer fluid.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
16500-37-1 |
|---|---|
Molecular Formula |
C6HF13O |
Molecular Weight |
336.05 g/mol |
IUPAC Name |
1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C6HF13O/c7-1(3(8,9)10,4(11,12)13)2(20,5(14,15)16)6(17,18)19/h20H |
InChI Key |
XKMXDCKJYUSARR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)


![[[5-(2,4-Dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12064290.png)








